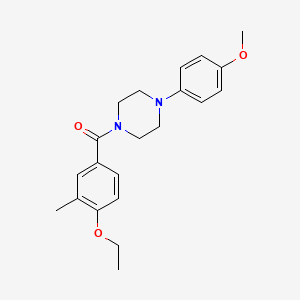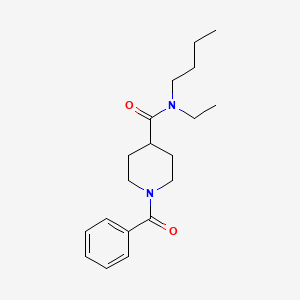![molecular formula C17H19NO5S B4578311 methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)
methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds often involves condensation reactions, multi-component reactions, or cyclization. For instance, Schiff base compounds can be synthesized through the condensation of amines and aldehydes under reflux conditions in methanol, illustrating a common synthetic pathway for related compounds (Menati et al., 2020). Such methods are pivotal in constructing the molecular framework of complex organic compounds.
Molecular Structure Analysis
X-ray diffraction methods are instrumental in determining the crystal structure of synthesized compounds. This analytical technique provides insights into the geometric configuration, bond lengths, angles, and overall molecular architecture. The planarity and intermolecular hydrogen bonding within the molecules can be ascertained, contributing to the understanding of their structural characteristics and stability (Menati et al., 2020).
Chemical Reactions and Properties
The reactivity of thiophene derivatives towards various reagents can lead to the formation of a variety of heterocyclic systems. For example, reactions involving ethyl acetoacetate can yield novel fused thiophene derivatives with potential pharmaceutical interest, showcasing the versatile chemistry of thiophene-based compounds (Mohareb & Mohamed, 2001).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have been actively engaged in synthesizing and characterizing derivatives of thiophene-related compounds due to their pharmacological and chemical significance. For instance, a study detailed the synthesis of thiazolo[4,5-d]pyrimidines, starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, highlighting the methodological advancements in creating thiophene-based molecules with potential antimicrobial applications (Balkan, Özalp, & Urgun, 2001). Similarly, the development of new thiazolo[4,5-d]pyrimidines showcases the efforts in exploring the chemical space of thiophene derivatives for various applications (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial and Antioxidant Studies
A significant area of application for these compounds is in the development of antimicrobial and antioxidant agents. The synthesis and evaluation of certain thiophene-based compounds, like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown promise in this domain. These compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating their potential in medical and pharmaceutical research (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Photodegradation Studies
The study of photodegradation pathways of thiophene derivatives, such as methyl-, ethyl-, and dimethylbenzothiophenes, offers insights into the environmental fate of these compounds following oil spills. Understanding the degradation mechanisms can inform environmental remediation strategies (Andersson & Bobinger, 1996).
Dye Synthesis and Applications
Thiophene derivatives have been explored for their utility in synthesizing azo dyes, which have applications in textile and other industries due to their coloration and fastness properties. Research into the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes underscores the versatility of these compounds in industrial applications (Sabnis & Rangnekar, 1989).
Antitumor Evaluation
The exploration of thiophene-based compounds for antitumor applications has yielded promising results. Studies have shown that certain polyfunctionally substituted heterocyclic compounds derived from thiophene analogs exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Propiedades
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-5-11-9-12(17(20)23-4)16(24-11)18-15(19)10-6-7-13(21-2)14(8-10)22-3/h6-9H,5H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASYRUCTZXLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)

![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)

![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)